molecular formula C8H13Cl2N3O B1433425 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride CAS No. 1803598-30-2

3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride

Cat. No. B1433425
CAS RN: 1803598-30-2
M. Wt: 238.11 g/mol
InChI Key: JFTFYKHHNCVWEY-UHFFFAOYSA-N
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Description

“3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride” is a chemical compound with the CAS number 1803598-30-2 . It has a molecular weight of 238.11 and a molecular formula of C8H13Cl2N3O .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C8H13Cl2N3O . It includes a pyrido[3,4-d]pyrimidin-4-one core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidin-4-one ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.11 . Other physical and chemical properties such as boiling point, melting point, solubility, and others are not available in the current resources .

Scientific Research Applications

Analytical Methods

  • Qualitative and Quantitative Analysis : The compound has been the subject of analytical studies, which included characteristic reactions, chromatographic investigations, and interpretation of IR and UV spectra. Quantitative analysis methods developed include spectrophotometric, argentometric, and alkalimetric techniques (Goldnik et al., 1990).

Synthesis and Biological Evaluation

  • Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
  • Synthesis of Isomeric Compounds : Studies include the synthesis of N-methyl isomers of pyrrolo[2,3-d]pyrimidin-4-one, which demonstrated inhibitory activity on xanthine oxidase (Seela et al., 1984).

Antiviral and Antitumor Activity

  • Biological Activity Evaluation : Some trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides were tested for their biological activity, showing significant activity against measles and moderate antitumor activity in vitro (Petrie et al., 1985).
  • Antimicrobial Activities : Certain pyridothienopyrimidines and pyridothienotriazines were tested in vitro for their antimicrobial activities (Abdel-rahman et al., 2002).

Chemical Modification and Properties

  • Chemical Modification for Enhanced Properties : Studies have explored the chemical modification of the pyridine moiety of certain molecules to optimize their biological properties (Ukrainets et al., 2015).
  • Synthesis and Properties Exploration : Research includes the synthesis and properties of various pyridopyrimidines, with a focus on their potential applications in various fields (Gelling et al., 1969).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c1-11-5-10-7-4-9-3-2-6(7)8(11)12;;/h5,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTFYKHHNCVWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride

CAS RN

1803598-30-2
Record name 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
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3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
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3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
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3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
Reactant of Route 6
3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride

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